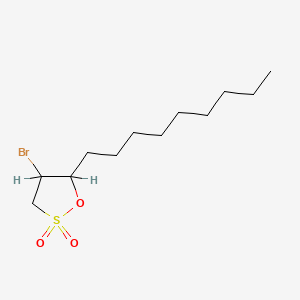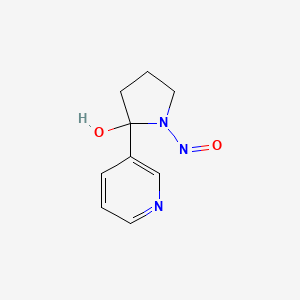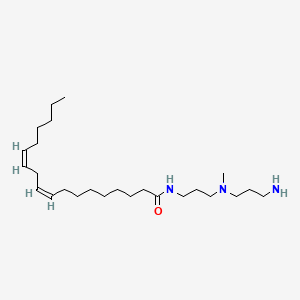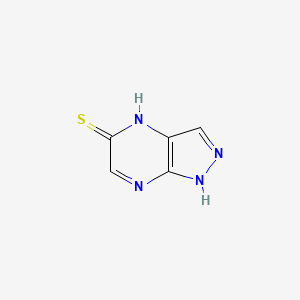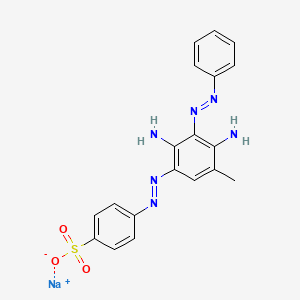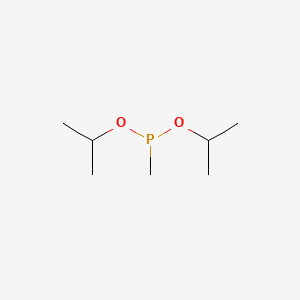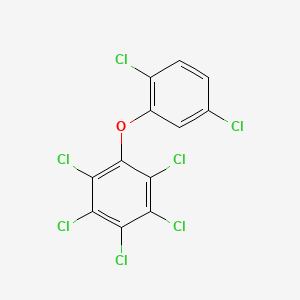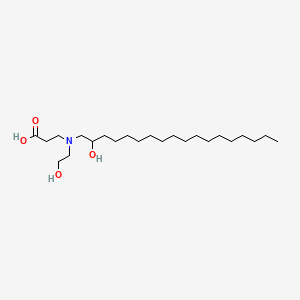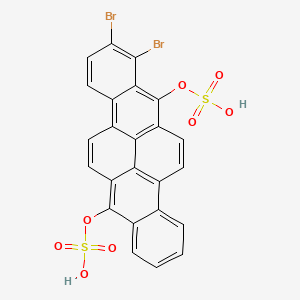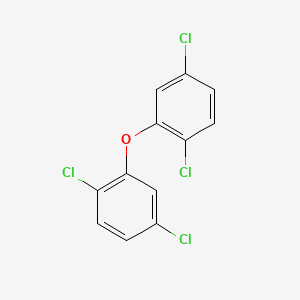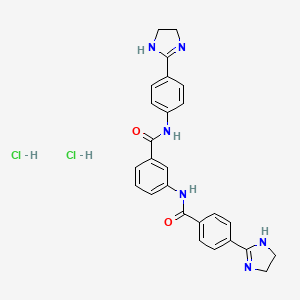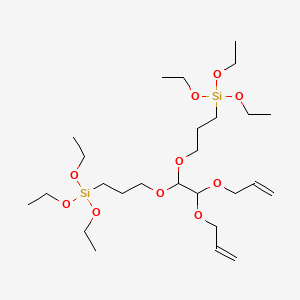
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is a complex organic compound characterized by its unique structure, which includes multiple ethoxy and allyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane typically involves the reaction of allyl alcohol with tetraethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product. The process may also involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The allyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives. Substitution reactions can result in a variety of functionalized compounds with different properties.
Scientific Research Applications
Chemistry
In chemistry, 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties for specific applications.
Biology
In biological research, this compound is studied for its potential use as a biocompatible material. Its ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine
In medicine, the compound’s potential as a drug carrier is being explored. Its ability to encapsulate and release therapeutic agents in a controlled manner makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties, such as high thermal stability and resistance to chemical degradation, make it suitable for demanding applications.
Mechanism of Action
The mechanism of action of 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-(Di(allyloxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane include other siloxane and silane derivatives with multiple functional groups. Examples include:
- 9-(Di(ethoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
- 9-(Di(methoxy)methyl)-4,4,14,14-tetraethoxy-3,8,10,15-tetraoxa-4,14-disilaheptadecane
Uniqueness
The uniqueness of this compound lies in its combination of allyloxy and ethoxy groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications, from material science to biomedical research.
Properties
CAS No. |
93777-97-0 |
|---|---|
Molecular Formula |
C26H54O10Si2 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
3-[2,2-bis(prop-2-enoxy)-1-(3-triethoxysilylpropoxy)ethoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H54O10Si2/c1-9-19-27-25(28-20-10-2)26(29-21-17-23-37(31-11-3,32-12-4)33-13-5)30-22-18-24-38(34-14-6,35-15-7)36-16-8/h9-10,25-26H,1-2,11-24H2,3-8H3 |
InChI Key |
JGYDFIZRHREKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(C(OCC=C)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


